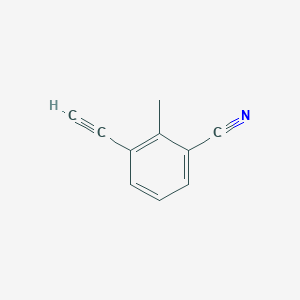

3-Ethynyl-2-methylbenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Ethynyl-2-methylbenzonitrile is a chemical compound with the molecular formula C10H7N . It has a molecular weight of 141.173.

Synthesis Analysis

The synthesis of similar compounds involves the use of Pd-catalyzed coupling reactions like the Sonogashira coupling reaction . These reactions are useful tools for the formation of new carbon–carbon bonds under mild reaction conditions and are also used for the elaboration of organic compounds in drug and material discovery .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various tools such as structural formula editors and 3D model viewers . These tools allow for the conversion of the molecule into a 3D model which can then be viewed and analyzed .Chemical Reactions Analysis

The study of synthetic reaction mechanisms can provide vital information, enabling the design of new catalysts and methods . Monitoring reactive intermediates can provide insights into the mechanism and kinetics of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various methods. For example, its molecular weight and formula can be determined .Relevant Papers The relevant papers retrieved include a study on the synthesis of similar compounds and a paper on the optical behavior of organic nonlinear optical crystals . These papers provide valuable insights into the synthesis and properties of this compound and similar compounds.

Aplicaciones Científicas De Investigación

Carbon Dioxide Gas Sensing

Ethynylated-thiourea derivatives, related to the structure of 3-Ethynyl-2-methylbenzonitrile, have been utilized as sensing layers for the detection of carbon dioxide (CO2) gas. These derivatives, when applied to interdigitated electrodes, exhibited significant changes in resistance upon exposure to CO2, indicating their potential as resistive-type CO2 gas sensors. This application benefits from the ability of these compounds to interact with CO2 through hydrogen bonding, a mechanism supported by density functional theory (DFT) calculations (Daud, Wahid, & Khairul, 2019).

Green Corrosion Inhibitor

2-Aminobenzene-1,3-dicarbonitrile derivatives, similar in structure to this compound, have shown effectiveness as green corrosion inhibitors for metals like mild steel in acidic environments. The best of these derivatives demonstrated a remarkable inhibition efficiency, suggesting their potential in protecting metals against corrosion. The mechanism of action involves adsorption on the metal surface, following the Langmuir adsorption isotherm, and has been explored using various electrochemical and surface examination techniques (Verma, Quraishi, & Singh, 2015).

Antimicrobial Activity

The synthesis of new compounds from precursors related to this compound has led to the discovery of potential antimicrobial agents. For instance, a study involving the synthesis of Cr(III) complexes using 2-aminobenzonitrile showed moderate to potential activity against tested bacterial strains and fungi. This suggests the applicability of these compounds in developing new antimicrobial agents, highlighting the importance of structural functionality in biological activity (Govindharaju et al., 2019).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-ethynyl-2-methylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N/c1-3-9-5-4-6-10(7-11)8(9)2/h1,4-6H,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFMVJYBZQNVGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C#N)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide](/img/structure/B2679464.png)

![1-(4-Chlorophenyl)-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine](/img/structure/B2679465.png)

![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2679473.png)

![Ethyl [5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetate](/img/structure/B2679476.png)

![5-hydroxy-7-keto-N-(3-phenylpropyl)thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2679480.png)

![N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide](/img/structure/B2679482.png)

![6-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/no-structure.png)

![4-Hydroxy-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2679486.png)